Dbco-(peg2-VC-pab-mmae)2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C149H224N22O32 |

|---|---|

分子量 |

2835.5 g/mol |

IUPAC 名称 |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C149H224N22O32/c1-29-96(15)130(116(194-25)85-122(176)169-73-43-55-114(169)134(196-27)98(17)136(180)154-100(19)132(178)106-47-33-31-34-48-106)164(21)144(188)126(92(7)8)162-142(186)128(94(11)12)166(23)148(192)202-88-102-57-63-109(64-58-102)156-138(182)111(52-41-71-152-146(150)190)158-140(184)124(90(3)4)160-118(172)69-77-198-81-83-200-79-75-168(120(174)67-68-121(175)171-87-108-51-38-37-45-104(108)61-62-105-46-39-40-54-113(105)171)76-80-201-84-82-199-78-70-119(173)161-125(91(5)6)141(185)159-112(53-42-72-153-147(151)191)139(183)157-110-65-59-103(60-66-110)89-203-149(193)167(24)129(95(13)14)143(187)163-127(93(9)10)145(189)165(22)131(97(16)30-2)117(195-26)86-123(177)170-74-44-56-115(170)135(197-28)99(18)137(181)155-101(20)133(179)107-49-35-32-36-50-107/h31-40,45-51,54,57-60,63-66,90-101,111-112,114-117,124-135,178-179H,29-30,41-44,52-53,55-56,67-89H2,1-28H3,(H,154,180)(H,155,181)(H,156,182)(H,157,183)(H,158,184)(H,159,185)(H,160,172)(H,161,173)(H,162,186)(H,163,187)(H3,150,152,190)(H3,151,153,191)/t96-,97-,98+,99+,100+,101+,111-,112-,114-,115-,116+,117+,124-,125-,126-,127-,128-,129-,130-,131-,132+,133+,134+,135+/m0/s1 |

InChI 键 |

VVUBUMFIIJDYES-VRRJACBRSA-N |

手性 SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N5CCC[C@H]5[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)C(C(C)C)C(=O)NC(C(C)C)C(=O)N(C)C(C(C)CC)C(CC(=O)N5CCCC5C(C(C)C(=O)NC(C)C(C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Structure of Dbco-(peg2-VC-pab-mmae)2

For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the molecular architecture of antibody-drug conjugate (ADC) components is paramount. This guide provides a detailed examination of the structure of Dbco-(peg2-VC-pab-mmae)2, a key bifunctional drug-linker conjugate utilized in the construction of ADCs.

Molecular Structure and Components

This compound is a sophisticated chemical entity designed for the targeted delivery of cytotoxic agents to cancer cells. Its structure is characterized by a central dibenzocyclooctyne (DBCO) core, to which two identical drug-linker arms are attached. Each arm consists of a polyethylene (B3416737) glycol spacer (PEG2), a cleavable dipeptide linker (Val-Cit), a self-immolative p-aminobenzylcarbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2] The "(...)"2 notation in its name signifies this dual-armed or dimeric configuration.

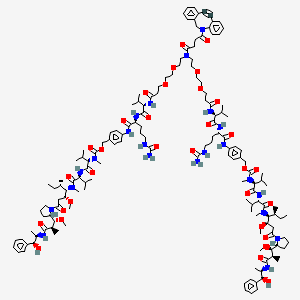

The key components and their respective functions are:

-

Dibenzocyclooctyne (DBCO): This is a highly reactive cyclooctyne (B158145) that serves as the central scaffold. Its primary function is to attach the entire drug-linker construct to an azide-modified antibody via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, making it ideal for bioconjugation.

-

Polyethylene Glycol (PEG2): The two-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the molecule. This is crucial for improving the pharmacokinetic properties of the resulting ADC and preventing aggregation.

-

Valine-Citrulline (VC): This dipeptide sequence constitutes a protease-cleavable linker. It is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted cleavage ensures the selective release of the cytotoxic payload within the cancer cells.

-

p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified MMAE payload in its active form.

-

Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent. It functions as a tubulin inhibitor, disrupting the microtubule dynamics within cancer cells, which ultimately leads to cell cycle arrest and apoptosis.

Structural Visualization

The logical relationship and connectivity of these components can be visualized as a signaling pathway, illustrating the flow from the antibody conjugation point to the final active drug.

Quantitative Data

A summary of the key quantitative data for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2259318-55-1 | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [2] |

Experimental Protocols

The primary application of this compound is in the construction of ADCs through conjugation to an azide-modified antibody. Below is a general experimental workflow for this process.

Experimental Workflow: Antibody Conjugation

Detailed Methodologies

1. Preparation of Reagents:

-

Azide-Modified Antibody: The antibody of interest must first be functionalized with azide (B81097) groups. This can be achieved through various established bioconjugation techniques, such as reacting lysine (B10760008) residues with an NHS-azide linker or through site-specific introduction of azido-amino acids.

-

This compound Solution: Prepare a stock solution of this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). The concentration will depend on the desired reaction scale and stoichiometry.

2. Conjugation Reaction (SPAAC):

-

The azide-modified antibody is typically in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

-

The this compound solution is added to the antibody solution. A molar excess of the DBCO-linker conjugate (typically 1.5 to 5-fold excess relative to the azide groups on the antibody) is used to drive the reaction to completion.

-

The reaction mixture is incubated, often with gentle agitation, for a period ranging from a few hours to overnight. The optimal temperature is typically between 4°C and room temperature.

3. Purification of the Antibody-Drug Conjugate:

-

Following the incubation period, the unreacted this compound and other small molecules are removed from the ADC.

-

Common purification methods include size-exclusion chromatography (SEC), tangential flow filtration (TFF), or affinity chromatography.

4. Characterization of the ADC:

-

The purified ADC is characterized to determine key quality attributes.

-

The drug-to-antibody ratio (DAR) is a critical parameter and can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

-

The purity, aggregation state, and binding affinity of the ADC to its target antigen are also assessed.

This in-depth guide provides a foundational understanding of the structure and application of this compound for professionals engaged in the development of next-generation antibody-drug conjugates.

References

An In-depth Technical Guide to the Mechanism of Action of Dbco-(peg2-VC-pab-mmae)2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The molecule Dbco-(peg2-VC-pab-mmae)2 is a sophisticated drug-linker construct engineered for the development of next-generation ADCs. This guide elucidates the intricate mechanism of action of this construct, detailing the specific roles of its constituent parts and the sequence of events leading to cancer cell death.

This construct is comprised of four key components:

-

Dibenzocyclooctyne (Dbco): A reactive group for bioorthogonal conjugation.

-

Polyethylene glycol (PEG2): A spacer to enhance solubility and pharmacokinetic properties.

-

Valine-Citrulline-p-aminobenzylcarbamate (VC-pab): A protease-cleavable linker.

-

Monomethyl Auristatin E (MMAE): A potent antimitotic payload.

The dimeric nature of the construct, indicated by the subscript '2', allows for the attachment of two MMAE molecules, potentially increasing the drug-to-antibody ratio (DAR) in the final ADC.

Core Mechanism of Action: A Stepwise Cascade

The therapeutic action of an ADC armed with this compound is a multi-step process, commencing with targeted delivery and culminating in the induction of apoptosis in the cancer cell.

-

Conjugation: The Dbco group facilitates the covalent attachment of the drug-linker complex to an azide-modified monoclonal antibody (mAb) via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, ensuring the integrity of the antibody.[1][2]

-

Circulation and Targeting: Once conjugated to a tumor-targeting mAb, the ADC circulates in the bloodstream. The hydrophilic PEG2 spacer helps to improve the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.

-

Internalization: Upon reaching the tumor site, the mAb component of the ADC binds to a specific antigen on the surface of the cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

-

Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and, more importantly, the high concentration of lysosomal proteases, such as cathepsin B, within the lysosome are critical for the next step. The valine-citrulline (VC) dipeptide of the linker is specifically designed to be a substrate for these proteases.[3][4] Cathepsin B cleaves the amide bond between citrulline and the p-aminobenzylcarbamate (PAB) spacer.[3][4]

-

Payload Release: Following the enzymatic cleavage of the VC moiety, the PAB spacer undergoes a self-immolative 1,6-elimination reaction. This spontaneous electronic cascade results in the release of the unmodified and highly potent cytotoxic payload, MMAE, into the cytoplasm of the cancer cell.

-

Cytotoxic Effect of MMAE: Once liberated, MMAE exerts its potent antimitotic activity. It binds to tubulin, a key protein in the formation of microtubules. By inhibiting tubulin polymerization, MMAE disrupts the microtubule network, which is essential for the formation of the mitotic spindle during cell division.[5]

-

Cell Cycle Arrest and Apoptosis: The disruption of the mitotic spindle leads to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

Quantitative Data

The efficacy of an ADC is determined by several quantitative parameters, including its in vitro cytotoxicity (IC50) and the stability of the linker. While specific data for an ADC constructed with this compound is proprietary, the following tables provide representative data for ADCs utilizing similar VC-MMAE linker technology.

Table 1: Representative In Vitro Cytotoxicity of VC-MMAE ADCs

| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) |

| Karpas-299 | CD30 | Brentuximab Vedotin (cAC10-vc-MMAE) | ~10 |

| L-82 | CD30 | cAC10-vc-MMAE | ~2-55 |

| BT-474 | HER2 | Trastuzumab-vc-MMAE | ~20-50 |

| NCI-N87 | HER2 | Trastuzumab-vc-MMAE | ~15-40 |

Data are compiled from multiple sources and represent typical ranges observed in the literature. Actual values can vary depending on the specific antibody, cell line, and experimental conditions.

Table 2: Linker Stability and Payload Release

| Parameter | Condition | Value |

| Plasma Stability | Incubation in human plasma for 7 days | <10% MMAE release |

| Cathepsin B-mediated Cleavage | Incubation with purified cathepsin B for 4 hours | >90% MMAE release |

| Intracellular MMAE Concentration | 24 hours post-ADC treatment (at IC50) | 98-150 nmol/L |

These values are illustrative and based on published data for VC-MMAE linkers.[6]

Experimental Protocols

Detailed and reproducible protocols are essential for the characterization of ADCs. Below are methodologies for key experiments to evaluate the mechanism of action of an ADC constructed with this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the diluted ADC to the cells in triplicate and incubate for 72 hours. Include untreated cells as a negative control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the release of MMAE from the ADC in the presence of cathepsin B.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration 1 µM) with purified human cathepsin B (final concentration 20 nM) in an assay buffer (10 mM MES, pH 6.0, with 0.04 mM DTT).

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4 hours).

-

Reaction Quenching: Stop the reaction by adding an excess of cold acetonitrile (B52724) containing an internal standard (e.g., d8-MMAE).

-

Sample Preparation: Centrifuge the samples to precipitate the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of released MMAE.

-

Data Analysis: Calculate the percentage of MMAE release at each time point relative to the total amount of conjugated MMAE.

Protocol 3: Quantification of Intracellular MMAE

Objective: To measure the concentration of free MMAE released inside cancer cells following ADC treatment.

Methodology:

-

Cell Treatment: Plate target cells in a 6-well plate and treat with the ADC at its IC50 concentration for 24 hours.

-

Cell Harvesting: Wash the cells with cold PBS, detach them, and count the number of cells.

-

MMAE Extraction: Resuspend the cell pellet in a known volume of methanol (B129727) and acetonitrile containing an internal standard. Homogenize the cells and centrifuge to precipitate proteins.

-

Solid Phase Extraction: Subject the supernatant to solid phase extraction to purify the MMAE.

-

LC-MS/MS Analysis: Quantify the amount of MMAE in the purified sample using LC-MS/MS.

-

Data Analysis: Calculate the intracellular concentration of MMAE based on the cell number and the initial volume of the cell pellet.[6]

Visualizations

Logical Relationship of ADC Components

Caption: Logical structure of an ADC utilizing the this compound construct.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of an ADC.

Signaling Pathway of MMAE-Induced Apoptosis

Caption: Simplified signaling pathway of MMAE leading to apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

The Role of Dibenzocyclooctyne (DBCO) in Antibody-Drug Conjugate (ADC) Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The linker connecting the antibody to the payload is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile.[1] Among the various conjugation strategies, the use of dibenzocyclooctyne (DBCO) has gained significant traction due to its role in strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry."[2][3] This technical guide provides an in-depth exploration of the DBCO group's role in ADC conjugation, detailing the underlying chemistry, experimental protocols, and key advantages.

The primary advantage of using DBCO in ADC development is its participation in SPAAC, a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][3] This biocompatibility is crucial for preserving the integrity and function of the antibody during conjugation.[3] The DBCO group, a strained cyclooctyne, readily reacts with an azide-functionalized molecule (e.g., a cytotoxic payload or a linker-payload cassette) to form a stable triazole linkage.[1][4] This reaction is highly specific and does not interfere with native biological functional groups, ensuring precise and controlled conjugation.[5][]

Core Principles of DBCO-Mediated Conjugation

The foundation of DBCO's utility in ADC synthesis lies in the principles of strain-promoted alkyne-azide cycloaddition (SPAAC). The inherent ring strain of the DBCO molecule significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing the reaction to proceed rapidly at physiological temperatures and pH.[4][] This copper-free click chemistry approach is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), as copper can be toxic to cells and can lead to protein aggregation.[3][7]

The general workflow for creating an ADC using DBCO involves two main stages:

-

Antibody Modification: The antibody is first functionalized with a DBCO-containing linker. This is typically achieved by reacting the primary amines of lysine (B10760008) residues on the antibody surface with a DBCO-NHS ester.[1]

-

Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload. The SPAAC reaction between the DBCO group on the antibody and the azide group on the payload forms the final ADC.[1]

Various DBCO-containing linkers are commercially available, often incorporating polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce aggregation of the resulting ADC.[1][] These linkers can be either non-cleavable, providing a stable connection between the drug and antibody, or cleavable, designed to release the payload under specific conditions within the target cell.[2][9]

Experimental Protocols

Protocol 1: Activation of Antibody with DBCO-NHS Ester

This protocol outlines the functionalization of a monoclonal antibody with DBCO groups using a DBCO-NHS ester.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)[1]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)[10]

-

Anhydrous Dimethyl Sulfoxide (DMSO)[10]

-

Spin desalting columns[10]

Procedure:

-

Prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO at a concentration of 10 mM.[10]

-

Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[5]

-

Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 20% to maintain antibody integrity.[5][10]

-

Incubate the reaction mixture at room temperature for 60 minutes.[10]

-

To quench the reaction, add a small volume of Tris buffer (e.g., 10 µL of 100 mM Tris) and incubate for an additional 15 minutes.[10]

-

Remove unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired buffer (e.g., PBS).[3][10]

-

The DBCO-functionalized antibody can be stored at -20°C for up to a month, although some loss of reactivity may occur over time.[3][10]

Protocol 2: Conjugation of Azide-Payload to DBCO-Functionalized Antibody

This protocol describes the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.

Materials:

-

DBCO-functionalized antibody (from Protocol 1)

-

Azide-modified payload

-

Reaction buffer (e.g., PBS, pH ~7.4)[1]

Procedure:

-

Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.[1]

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[5][11] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[5]

-

Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for ADC synthesis using DBCO-mediated conjugation, derived from established protocols.

| Parameter | Value | Rationale/Notes |

| Antibody Modification (Protocol 1) | ||

| Molar Excess of DBCO-NHS Ester | 10 to 30-fold | Ensures efficient labeling of antibody lysine residues.[1][10] |

| Reaction Time | 60 minutes | Sufficient for the reaction between NHS ester and primary amines.[10] |

| Reaction Temperature | Room Temperature | Mild conditions to preserve antibody integrity.[10] |

| Final DMSO Concentration | < 20% (v/v) | Higher concentrations can denature the antibody.[5][10] |

| Payload Conjugation (Protocol 2) | ||

| Molar Excess of Azide-Payload | 1.5 to 5-fold | Drives the SPAAC reaction to completion.[1] |

| Reaction Time | 2-24 hours | Varies depending on reactant concentrations and temperature.[5][12] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to enhance antibody stability during longer incubations.[11][12] |

| Reaction Buffer | PBS (pH ~7.4) | Physiological pH is optimal for the click reaction.[1] |

Note: These are general guidelines, and optimal conditions may vary depending on the specific antibody, payload, and linker used.

Visualizing the Process

ADC Conjugation Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 7. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. lifetein.com [lifetein.com]

- 12. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

The Gatekeeper of Potency: A Technical Guide to the Val-Cit Linker in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), serving as a critical determinant of their therapeutic index. Its sophisticated design allows for stable transit of a potent cytotoxic payload through the systemic circulation, followed by specific and efficient release within the target cancer cell. This guide provides an in-depth examination of the Val-Cit linker's function, the methodologies used to evaluate its performance, and the underlying biological pathways that govern its activity.

Mechanism of Action: A Tale of Two Environments

The functionality of the Val-Cit linker is predicated on its differential stability in two distinct biological environments: the neutral pH of the bloodstream and the acidic, enzyme-rich environment of the lysosome.

In Systemic Circulation: The Val-Cit linker is designed to be highly stable in the bloodstream (pH ~7.4), preventing the premature release of the cytotoxic payload that could lead to off-target toxicity and a diminished therapeutic effect.[1][] This stability is a key attribute that contributes to the safety and efficacy of ADCs employing this technology.[3]

Within the Target Cell: Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized through a process called receptor-mediated endocytosis.[4][5] The ADC is then trafficked through the endosomal-lysosomal pathway.[5][6] Within the lysosome, the acidic environment and the presence of highly active proteases, most notably Cathepsin B, create the ideal conditions for linker cleavage.[1][]

Cathepsin B, a cysteine protease that is often upregulated in tumor cells, specifically recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[1][] This enzymatic cleavage initiates a cascade of events, starting with the self-immolation of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, a common component of this linker system.[1][8] This self-immolative process is crucial as it ensures the traceless release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.[1][9]

Quantitative Data on Linker Performance

The performance of a Val-Cit linker is assessed through various quantitative measures, including its cleavage kinetics by Cathepsin B, its stability in plasma, and the resulting in vitro cytotoxicity of the ADC.

Table 1: Cathepsin B Cleavage of Dipeptide Linkers

While specific kinetic constants (Km and kcat) for the cleavage of full ADCs are not widely published and are highly dependent on the specific ADC construct, comparative studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Reference(s) |

| Val-Cit | Baseline | [9] |

| Val-Ala | ~50% of Val-Cit | [9][10] |

Note: The Val-Ala linker, while cleaved at a slower rate, offers the advantage of lower hydrophobicity, which can help prevent ADC aggregation, particularly at high drug-to-antibody ratios (DARs).[9][10]

Table 2: Plasma Stability of Val-Cit Containing ADCs

The stability of the Val-Cit linker is a critical parameter, and it varies across different species, a crucial consideration for preclinical to clinical translation.

| Species | Enzyme Responsible for Off-Target Cleavage | Typical Stability Profile | Reference(s) |

| Human | Neutrophil Elastase | Generally stable, with reported half-lives of up to 230 days for some constructs.[1][9] | [1][9][11] |

| Monkey | - | High stability, similar to humans. | [12] |

| Rat | Carboxylesterase 1c (Ces1c) | Moderate stability, with >4% payload release observed after 6 days. | [1][12] |

| Mouse | Carboxylesterase 1c (Ces1c) | Low stability, with >20% payload release observed after 6 days. This instability can complicate preclinical evaluation. | [1][12] |

Note: The instability of the Val-Cit linker in rodent plasma has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, which exhibits enhanced stability in mice while maintaining sensitivity to Cathepsin B.[8]

Table 3: Comparative In Vitro Cytotoxicity (IC50) of Val-Cit ADCs with Various Payloads

The ultimate measure of an ADC's efficacy, influenced by the linker's performance, is its ability to kill cancer cells. The IC50 value represents the concentration of the ADC required to inhibit the growth of 50% of the cells.

| Payload | Target Cell Line | IC50 (pmol/L) | Reference(s) |

| MMAE | HER2+ Cell Line | 14.3 | [13] |

| TRX Linker-ADC | Antigen Positive Cells | 70 | [13] |

| β-galactosidase-cleavable linker-MMAE | HER2+ Cell Line | 8.8 | [13] |

Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), antigen expression levels on the target cells, and the experimental conditions used.[14]

Experimental Protocols

Accurate and reproducible assessment of Val-Cit linker function is paramount for the successful development of ADCs. The following are detailed methodologies for key in vitro experiments.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with Val-Cit linker

-

Recombinant Human Cathepsin B (activated)

-

Assay Buffer (e.g., 100 mM Sodium Acetate, 10 mM DTT, pH 5.5)

-

Quenching Solution (e.g., 10% Acetic Acid in Acetonitrile)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Incubator (37°C)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., final concentration of 1 µM) with the pre-warmed assay buffer.[1]

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[1][15]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

-

Quench Reaction: Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Use a gradient elution method to separate the intact ADC, cleaved linker-payload, and free payload.

-

Data Analysis: Quantify the peak areas corresponding to the released payload at each time point. Plot the concentration of the released payload over time to determine the cleavage rate.

Plasma Stability Assay (LC-MS-Based)

Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma from different species.

Materials:

-

ADC with Val-Cit linker

-

Plasma (e.g., Human, Mouse, Rat)

-

Phosphate-Buffered Saline (PBS)

-

Incubator (37°C with 5% CO2)[12]

-

LC-MS system

Procedure:

-

Sample Preparation: Dilute the ADC to a final concentration in plasma (e.g., 100 µg/mL). Prepare a control sample with the ADC in PBS.

-

Incubation: Incubate the plasma and PBS samples at 37°C with 5% CO2.[12]

-

Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample.[12]

-

Sample Processing: Process the plasma samples to extract the ADC and any released payload. This may involve protein precipitation or immunocapture methods.[16][17]

-

LC-MS Analysis: Analyze the processed samples using an LC-MS method to quantify the amount of intact ADC and released payload. The drug-to-antibody ratio (DAR) can also be monitored over time.[18][19]

-

Data Analysis: Calculate the percentage of intact ADC remaining and the percentage of payload released at each time point relative to the 0-hour time point. Determine the half-life (t1/2) of the ADC in plasma.

Visualizing the Process: Diagrams and Workflows

To further elucidate the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Caption: ADC internalization and payload release pathway.

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Caption: Mechanism of Val-Cit-PABC linker cleavage.

Conclusion

The Val-Cit linker represents a sophisticated and highly successful strategy for achieving tumor-specific drug release in the context of antibody-drug conjugates. Its design, which leverages the distinct biochemical differences between the systemic circulation and the intracellular environment of cancer cells, allows for a potent and targeted therapeutic effect. A thorough understanding of its mechanism of action, coupled with robust quantitative assessment of its performance through detailed experimental protocols, is essential for the continued innovation and development of the next generation of life-saving ADCs. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working to harness the full potential of this critical linker technology.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Advances in ADC Linker Research | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Dbco-(peg2-VC-pab-mmae)2

This technical guide provides a comprehensive overview of the physicochemical properties of Dbco-(peg2-VC-pab-mmae)2, a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations to support further research and application.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the formulation of stable and effective ADCs.

| Property | Value |

| Molecular Formula | C149H224N22O32 |

| Molecular Weight | 2835.50 g/mol [1] |

| CAS Number | 2259318-55-1[1] |

| Solubility | Soluble in DMSO (100 mg/mL, 35.27 mM with ultrasonic treatment)[2][3]. The use of newly opened, hygroscopic DMSO is recommended.[2][3] |

| Stability | The compound is unstable in solution; freshly prepared solutions are recommended[2][3]. For storage, it is recommended to keep the powder at -20°C for up to 3 years. In solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1] |

| Purity | Typically >98%[4] or ≥ 99%[1] as provided by suppliers. |

Molecular Structure and Components

This compound is a complex molecule composed of several key functional units, each with a specific role in its application as a drug-linker conjugate for ADCs.[2][3][4][5][6]

-

Dibenzocyclooctyne (Dbco): A cyclooctyne (B158145) derivative that serves as a reactive handle for "click chemistry."[2][3] Specifically, it enables strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the covalent attachment of this drug-linker to an azide-modified antibody without the need for a copper catalyst.[2][3]

-

Polyethylene (B3416737) Glycol (PEG2): A two-unit polyethylene glycol spacer. The inclusion of PEG chains in ADC linkers is a common strategy to increase the hydrophilicity of the overall conjugate.[7] This can help to mitigate aggregation, which can be caused by the hydrophobic nature of the payload.[8][9]

-

Valine-Citrulline (VC) Linker: A dipeptide linker that is designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes within the target cell.[10][] The VC linker is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the lysosomal compartment of cells.[10][][12]

-

p-Aminobenzylcarbamate (pab): A self-immolative spacer that connects the VC linker to the cytotoxic payload. Once the VC linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified drug.

-

Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent and a highly effective cytotoxic payload.[2][10][13] It is an analogue of the natural product dolastatin 10.[13] MMAE functions as a tubulin inhibitor, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][13] Due to its high toxicity, MMAE is not suitable for use as a standalone drug but is highly effective as a payload in targeted therapies like ADCs.[10]

Experimental Protocols

The determination of the physicochemical properties of ADC components like this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Solubility Determination

Objective: To determine the maximum soluble concentration of this compound in a given solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Analytical balance

-

Microcentrifuge

Protocol:

-

Accurately weigh a small amount of this compound powder.

-

Add a precise volume of DMSO to achieve a high target concentration (e.g., 100 mg/mL).

-

Vortex the mixture vigorously for 2 minutes.

-

Place the vial in an ultrasonic bath and sonicate until the solid is fully dissolved. Visual inspection is key.

-

If the compound does not fully dissolve, add a small, measured volume of additional solvent and repeat sonication.

-

Once dissolved, centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved particulates.

-

Carefully collect the supernatant. The concentration of this saturated solution represents the solubility.

Stability Assessment in Solution

Objective: To evaluate the stability of this compound in solution over time.

Materials:

-

Freshly prepared stock solution of this compound in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Incubator at 37°C

Protocol:

-

Dilute the DMSO stock solution of this compound into PBS to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL), ensuring the final DMSO concentration is low (e.g., <1%).

-

Immediately inject a sample (t=0) into the HPLC to obtain an initial purity profile.

-

Incubate the remaining solution at 37°C.

-

At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze by HPLC.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

-

Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.

Visualizations

Linker Cleavage and Payload Release Mechanism

The following diagram illustrates the sequential cleavage of the VC-pab linker within a target cell, leading to the release of the active MMAE payload.

References

- 1. invivochem.net [invivochem.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. targetmol.cn [targetmol.cn]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. DBCO-PEG2-Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]

- 8. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]

- 9. researchgate.net [researchgate.net]

- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Lynchpin of Targeted Drug Delivery: An In-depth Technical Guide to the PAB Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl alcohol (PAB) self-immolative spacer is a critical component in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its elegant mechanism of controlled drug release upon a specific triggering event has been instrumental in enhancing the therapeutic window of highly potent cytotoxic agents. This technical guide provides a comprehensive overview of the PAB spacer, including its core mechanism, quantitative stability and cleavage data, and detailed experimental protocols for its evaluation.

Core Principles of the PAB Self-Immolative Spacer

The fundamental role of the PAB spacer is to act as a stable bridge between a targeting moiety (like an antibody) and a potent therapeutic payload. This linkage is designed to be highly stable in systemic circulation, preventing premature drug release and associated off-target toxicity.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Upon reaching the target cellular environment, a specific trigger initiates a cascade of electronic rearrangements within the PAB unit, leading to its "self-immolation" and the release of the unmodified active drug.

Mechanism of Action: A Triggered 1,6-Elimination

The self-immolation of the PAB spacer is a spontaneous process that occurs following the cleavage of a trigger moiety, which is most commonly a peptide sequence recognized by intracellular enzymes. The most prevalent trigger is the dipeptide valine-citrulline (Val-Cit), which is efficiently cleaved by cathepsin B, an enzyme often overexpressed in the lysosomes of tumor cells.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

The cleavage of the peptide bond exposes a free aniline (B41778) nitrogen on the PAB spacer. This initiates a rapid, spontaneous 1,6-elimination reaction. The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, leading to the cleavage of the bond connecting the payload to the benzylic carbon and the formation of an unstable aza-quinone methide intermediate. This intermediate is then quenched by water, resulting in the release of the free drug.

Quantitative Data on PAB Spacer Stability and Cleavage

The stability of the PAB linker is a critical determinant of an ADC's safety and efficacy. Premature cleavage in plasma can lead to systemic toxicity, while inefficient cleavage at the target site can reduce therapeutic potency. The following tables summarize key quantitative data on the stability and cleavage of various PAB-based linkers from published studies.

Table 1: Stability of PAB-Based Linkers in Plasma

| Linker Type | Payload | Species | Assay Condition | Time Point | % Intact ADC Remaining | Reference |

| Val-Cit-PABC | Aur0101 | Mouse | Plasma Incubation | 4.5 days | Variable (site-dependent) | [1][2] |

| Modified Linker 7-VC-PABC | Aur0101 | Mouse | Plasma Incubation | 4.5 days | Higher than Val-Cit-PABC | [1][2] |

| Val-Cit-PABC | MMAE | Rat | Plasma Incubation | 7 days | ~80% | [9] |

| Glu-Val-Cit-PABC | MMAE | Mouse | Plasma Incubation | - | Highly stable | [11] |

| OHPAS Linker | - | Mouse/Human | Plasma Incubation | - | Stable | [5][10] |

| Val-Cit-PABC | - | Mouse | Plasma Incubation | - | Unstable | [5][10] |

| m-amide-PABC | Uncialamycin | Mouse | Serum Incubation | 24 hours | 50% | [19] |

| Glu-m-amide-PABC | Uncialamycin | Mouse | Serum Incubation | 24 hours | 69% | [19] |

| Carbonate-PAB | SN-38 | Human | Serum Incubation | 36 hours | 50% (t1/2) |

Table 2: Enzymatic Cleavage of PAB-Based Linkers

| Linker Type | Enzyme | pH | Time | Cleavage Efficiency | Reference |

| Phe-Lys-PABC | Cathepsin B | - | < 2 min | Rapid | |

| Val-Cit-PABC | Cathepsin B | 6.0 | 4 hours | Efficient | |

| m-amide-PABC | Cathepsin B | - | - | Efficiently cleaved | [19] |

| Val-Cit-PABC | Papain | 6.0 | 8 hours | Complete release |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PAB-based linkers and corresponding ADCs.

Synthesis of a Val-Cit-PAB-Payload Construct (Example: Mc-Val-Cit-PABC-MMAE)

This protocol outlines the general steps for the synthesis of a common drug-linker construct.

Materials:

-

Fmoc-Val-OH

-

Fmoc-Cit-OH

-

p-aminobenzyl alcohol (PABOH)

-

Monomethyl auristatin E (MMAE)

-

6-Maleimidohexanoic acid succinimidyl ester (Mc-OSu)

-

Coupling reagents (e.g., HATU, HBTU, HOBt)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagents (e.g., piperidine (B6355638), TFA)

-

Solid-phase synthesis resin (e.g., Rink amide resin)

-

HPLC for purification

Procedure:

-

Spacer Attachment: The p-aminobenzyl alcohol spacer is coupled to the solid-phase resin.

-

Dipeptide Assembly:

-

Fmoc-Citrulline is coupled to the PAB-functionalized resin using standard peptide coupling conditions.

-

The Fmoc protecting group is removed using piperidine in DMF.

-

Fmoc-Valine is then coupled to the deprotected citrulline residue.

-

-

Payload Conjugation:

-

The N-terminal Fmoc group of valine is removed.

-

MMAE is coupled to the N-terminus of the dipeptide.

-

-

Cleavage from Resin: The entire construct is cleaved from the solid support using an appropriate cleavage cocktail (e.g., TFA-based).

-

Maleimide (B117702) Functionalization: The free amine of the valine residue is reacted with Mc-OSu to install the maleimide group for antibody conjugation.

-

Purification: The final drug-linker construct is purified by reverse-phase HPLC.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the peptide linker to enzymatic cleavage.

Materials:

-

ADC or drug-linker construct

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 10 mM MES, pH 6.0, with DTT)

-

Quenching solution (e.g., 2% formic acid)

-

LC-MS system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a solution of the ADC or drug-linker construct in the assay buffer.

-

Add Cathepsin B to initiate the reaction (a typical concentration is 20 nM).

-

Incubate the reaction mixture at 37°C.

-

-

Time Points: At designated time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution.

-

Analysis: Analyze the samples by LC-MS to quantify the amount of cleaved payload and remaining intact ADC. The loss of the linker-payload from the ADC and the amount of free payload produced are measured concurrently.[14]

ADC Plasma Stability Assay

This assay assesses the stability of the ADC in a biologically relevant matrix.

Materials:

-

ADC

-

Human or mouse plasma (or serum)

-

Incubator at 37°C

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

Wash buffers (e.g., PBS)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer)

-

LC-MS system for analysis

Procedure:

-

Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 0.125 mg/mL in 62.5% plasma) at 37°C.

-

Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.

-

Immunoaffinity Capture: Isolate the ADC from the plasma using immunoaffinity capture beads.

-

Washing: Wash the beads to remove non-specifically bound plasma proteins.

-

Elution: Elute the intact ADC from the beads.

-

Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and quantify any released payload. The change in average DAR over time is a measure of the ADC's stability.[6][8][9][11][12]

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody is a critical quality attribute of an ADC.

Methods:

-

UV/Vis Spectroscopy: This method can be used if the drug and antibody have distinct absorbance maxima. The average DAR is calculated using the Beer-Lambert law and the measured absorbances at two wavelengths, along with the extinction coefficients of the antibody and the drug.[2][3]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the conjugate. The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).[2][5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC allows for the identification and relative quantification of different DAR species. After deconvolution of the mass spectrum, the average DAR can be accurately calculated.[1][4]

Conclusion

The p-aminobenzyl alcohol self-immolative spacer is a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of potent cytotoxic drugs. A thorough understanding of its mechanism, coupled with robust quantitative analysis of its stability and cleavage kinetics, is paramount for the development of safe and effective ADCs. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel PAB-based linkers and their resulting conjugates, facilitating the advancement of next-generation targeted therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 13. Multifunctional linkers: Expanding the ADC toolkit and quantifying intracellular release kinetics - American Chemical Society [acs.digitellinc.com]

- 14. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 15. Antibody format and drug release rate determine the therapeutic activity of non-internalizing antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. frontiersin.org [frontiersin.org]

- 18. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

An In-Depth Technical Guide to DBCO-(PEG2-VC-PAB-MMAE)2 for Dual-Payload Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO-(PEG2-VC-PAB-MMAE)2 linker-drug conjugate, a novel tool for the development of dual-payload antibody-drug conjugates (ADCs). This document details the core components of the technology, experimental protocols for its application, and a summary of relevant performance data.

Introduction to Dual-Payload ADCs and the Role of this compound

Antibody-drug conjugates have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1][2] Dual-payload ADCs represent a promising advancement in this field, enabling the delivery of two distinct drug molecules to a single target cell.[3] This strategy can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce systemic toxicity by achieving a therapeutic effect at a lower overall dose.[4]

The this compound is a sophisticated linker-drug conjugate designed for the construction of dual-payload ADCs. It comprises several key functional units:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that serves as a bioorthogonal handle for copper-free click chemistry. This allows for the efficient and specific conjugation of the linker-drug to an azide-modified antibody under mild, physiological conditions.[]

-

Polyethylene Glycol (PEG2): A short PEG spacer that enhances the solubility and pharmacokinetic properties of the ADC.

-

Valine-Citrulline (VC) Linker: A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[] This ensures the targeted release of the cytotoxic payload within the cancer cell.

-

p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, following cleavage of the VC linker, spontaneously releases the attached drug molecules.

-

Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] The inclusion of two MMAE molecules allows for a higher drug-to-antibody ratio (DAR) per conjugation site.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on dual-payload ADCs, including those with MMAE as a payload. While specific data for ADCs constructed with this compound is limited in the public domain, the presented data from analogous systems provide valuable insights into the expected performance characteristics.

Table 1: In Vitro Cytotoxicity of Dual-Payload ADCs

| Cell Line | ADC Construct | IC50 (nM) | Reference |

| KPL-4 (HER2+) | Dual-Payload MMAE/MMAF ADC | 0.017 - 0.029 | [4] |

| JIMT-1 (HER2+) | Dual-Payload MMAE/MMAF ADC | 0.024 - 0.045 | [4] |

| J1MT-1 (Resistant) | DAR 2 MMAE Single-Payload ADC | 1.023 | [7] |

| J1MT-1 (Resistant) | DAR 2 MMAF Single-Payload ADC | 0.213 | [7] |

| J1MT-1 (Resistant) | DAR 6 Dual-Payload MMAE/MMAF ADC | 0.24 - 0.26 | [7] |

| BT-474 (HER2+) | MF-TTZ-MMAE ADC | 1 | [8] |

| Karpas-299 (CD30+) | MF-BTX-MMAE ADC | ~ 0.1 | [8] |

| SK-BR-3 (HER2+) | ZHER2:2891-Fc-MMAE Conjugate | 0.13 | [1] |

Table 2: In Vivo Efficacy of Dual-Payload ADCs in Xenograft Models

| Xenograft Model | ADC Treatment | Dose | Outcome | Reference |

| HER2 Heterogeneous | MMAE/F 4+2 Dual-Payload ADC | 3 mg/kg | Complete tumor elimination | [4] |

| HER2 Heterogeneous | MMAF DAR 4 Single-Payload ADC | 3 mg/kg | Limited tumor inhibition | [4] |

| HER2-Positive Breast Tumor | MF-TTZ-MMAE ADC | 5 mg/kg | Full tumor regression | [8] |

| CD30-Positive Lymphoma | MF-BTX-MMAE ADC | 1 mg/kg | 100% complete regression | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the creation and evaluation of dual-payload ADCs using a DBCO-based linker system.

Antibody Modification with an Azide (B81097) Handle

This protocol describes the introduction of an azide group onto the antibody, preparing it for conjugation with the DBCO-containing linker-drug.

-

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS).

-

Azide-PEG-NHS ester.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Dialysis cassettes or spin desalting columns.

-

-

Procedure:

-

Prepare a stock solution of Azide-PEG-NHS ester in anhydrous DMSO.

-

Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution (typically 1-2 mg/mL in PBS).

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

Remove the unreacted Azide-PEG-NHS ester by exhaustive dialysis against PBS or by using a spin desalting column according to the manufacturer's instructions.

-

Determine the concentration of the azide-modified antibody using a standard protein assay.

-

Conjugation of this compound to Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction to conjugate the dual-payload linker-drug to the modified antibody.

-

Materials:

-

Azide-modified antibody.

-

This compound.

-

Anhydrous DMSO.

-

PBS.

-

-

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add a 2-4 fold molar excess of the this compound solution to the azide-modified antibody.

-

Incubate the reaction mixture overnight at 4°C with gentle agitation.

-

Purify the resulting ADC from unreacted linker-drug using size-exclusion chromatography (SEC) or tangential flow filtration.

-

Characterization of the Dual-Payload ADC

-

Drug-to-Antibody Ratio (DAR) Determination:

-

The average DAR can be determined using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC). The elution profile of the ADC will show different peaks corresponding to different drug loading species.

-

Alternatively, mass spectrometry can be used to determine the molecular weight of the ADC and calculate the DAR.

-

-

Purity and Aggregation Analysis:

-

Size-exclusion chromatography (SEC) is used to assess the purity of the ADC and quantify the presence of aggregates.

-

In Vitro Cytotoxicity Assay

-

Materials:

-

Target cancer cell line.

-

Appropriate cell culture medium and supplements.

-

Dual-payload ADC.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the dual-payload ADC in cell culture medium.

-

Treat the cells with the ADC dilutions and incubate for a specified period (e.g., 72-96 hours).

-

Measure cell viability using a suitable assay.

-

Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

-

In Vivo Efficacy Study in a Xenograft Model

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Tumor cells for implantation.

-

Dual-payload ADC.

-

Vehicle control.

-

-

Procedure:

-

Subcutaneously implant tumor cells into the flanks of the mice.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the dual-payload ADC and vehicle control intravenously at the desired dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Visualizations

Signaling Pathway

Caption: Mechanism of Action of MMAE delivered by a dual-payload ADC.

Experimental Workflow

References

- 1. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. mdpi.com [mdpi.com]

- 7. adcreview.com [adcreview.com]

- 8. aacrjournals.org [aacrjournals.org]

The Role of Monomethyl Auristatin E (MMAE) as a Cytotoxic Payload in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. A critical component of an ADC is its payload, the selection of which significantly influences the conjugate's efficacy and safety profile. Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent, derived from the natural product dolastatin 10.[1][2] Due to its profound cytotoxicity, MMAE cannot be administered as a standalone drug but has become one of the most successfully utilized payloads in ADC development.[1][3][] This technical guide provides an in-depth exploration of the core attributes of MMAE as an ADC payload, including its mechanism of action, the significance of the bystander effect, pharmacokinetic properties, and mechanisms of resistance.

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

MMAE exerts its cytotoxic effect by inhibiting cell division through the disruption of microtubule dynamics.[3][][5] Once an ADC carrying an MMAE payload binds to a target antigen on a cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[1] Following internalization, the complex is trafficked to the lysosomes. Inside the acidic environment of the lysosome, the linker connecting MMAE to the antibody is cleaved, most commonly by enzymes like cathepsin B, releasing the active MMAE payload into the cytoplasm.[1][3][]

Free MMAE then binds to tubulin, the protein subunit of microtubules, preventing its polymerization.[][5][6][7] This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis, or programmed cell death, through a process known as mitotic catastrophe.[1][8][9][10]

Signaling Pathway for MMAE-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by MMAE, leading to apoptosis.

Caption: Signaling pathway of MMAE from ADC internalization to the induction of apoptosis.

The Bystander Effect: Amplifying Therapeutic Efficacy

A key advantage of MMAE as an ADC payload is its ability to induce a "bystander effect."[11][12] This phenomenon occurs when the released MMAE, which is relatively membrane-permeable, diffuses out of the targeted antigen-positive cancer cell and into adjacent antigen-negative tumor cells, subsequently killing them.[11][12][13] This is particularly important in the context of heterogeneous tumors where not all cancer cells express the target antigen.[12] The bystander effect allows ADCs with MMAE to overcome this heterogeneity and exert a more potent anti-tumor effect.[11][12]

In contrast, payloads like monomethyl auristatin F (MMAF), which has a charged C-terminal phenylalanine, are less membrane-permeable and exhibit a minimal bystander effect.[7][11] The choice between MMAE and MMAF, therefore, has significant implications for therapeutic strategy.[11]

Logical Relationship of the Bystander Effect

The following diagram illustrates the differential bystander effect of MMAE and MMAF.

Caption: Comparison of the bystander killing effect mediated by MMAE versus MMAF.

Quantitative Data Summary

The potency and efficacy of MMAE-containing ADCs have been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of MMAE and MMAE-ADCs

| Cell Line | ADC Target | ADC | IC50 | Reference |

| NCI-N87 (HER2+) | HER2 | Trastuzumab-vc-MMAE | ~1 nM | [14] |

| HCT-116 | - | MMAE (free drug) | High picomolar to low nanomolar | [10] |

| PANC-1 | - | MMAE (free drug) | High picomolar to low nanomolar | [10] |

| RT112 (NECTIN4+) | NECTIN4 | Enfortumab Vedotin (EV) | 4-5 fold increase in resistant cells | [15] |

| CD30+ cell lines | CD30 | Brentuximab Vedotin | Not specified | [12] |

Note: IC50 values can vary significantly based on the cell line, assay conditions, and drug-to-antibody ratio (DAR).

Table 2: In Vivo Efficacy of MMAE-ADCs in Xenograft Models

| Xenograft Model | ADC | Dose | Outcome | Reference |

| NCI-N87 (gastric) | Trastuzumab-MMAU (DAR 4) | 2 mg/kg (single dose) | Superior tumor growth inhibition vs. T-vc-MMAE | [14] |

| Ovarian Cancer (HEY) | ch10D7-MMAE | Not specified | Almost complete blockage of tumor growth | [16] |

| Colorectal Cancer (HCT116) | ch10D7-MMAE | Not specified | Significantly delayed tumor re-growth | [16] |

| HER2+ Gastric Cancer (NCI-N87) | mil40-15 | 5 mg/kg | 93% tumor inhibition rate | [17] |

Table 3: Pharmacokinetic Parameters of MMAE and MMAE-ADCs

| Analyte | Study Population | Key Finding | Reference |

| Free MMAE | Tumor-bearing mice | Rapidly eliminated from plasma, but prolonged and extensive tissue distribution. | [18][19][20] |

| Free MMAE | Tumor-bearing mice | Tumor had 8-fold higher exposure than plasma. | [18][19] |

| vc-MMAE ADCs | Human (pooled clinical data) | PK profiles are generally consistent across different MMAE-based ADCs. | [21] |

| Trastuzumab-MMAU (DAR4) | Cynomolgus monkey | Increased terminal half-life and exposure compared to vedotin ADCs. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of MMAE-based ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.[22][23][24]

Workflow:

Caption: General workflow for an in vitro ADC cytotoxicity assay using MTT.

Methodology:

-

Cell Seeding: Plate cells (e.g., 1,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[25]

-

ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC. Add the solutions to the wells.[24]

-

Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C.[25]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22][25]

-

Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[22]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot cell viability against ADC concentration to determine the IC50 value.[24]

In Vitro Bystander Effect Assay (Co-culture Method)

This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[24][26]

Workflow:

References

- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]

- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. MMAE Payload Responsible for EV Resistance in Bladder Cancer | GU Oncology Now [guoncologynow.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) | MDPI [mdpi.com]

- 19. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) [ouci.dntb.gov.ua]

- 21. Development of a generalized pharmacokinetic model to characterize clinical pharmacokinetics of monomethyl auristatin E-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 26. benchchem.com [benchchem.com]

An In-depth Guide to the Cathepsin B-Mediated Cleavage of the VC-PAB Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline para-aminobenzylcarbamate (VC-PAB) linker is a cornerstone of modern antibody-drug conjugate (ADC) design. Its success lies in its remarkable stability in systemic circulation and its specific susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[1][2] This targeted release mechanism is critical for delivering potent cytotoxic payloads directly to cancer cells, thereby maximizing efficacy while minimizing off-target toxicity.[2] This technical guide provides a detailed examination of the VC-PAB cleavage mechanism, supported by quantitative data, experimental protocols, and process visualizations.

The Cellular Journey and Cleavage Cascade

The journey of a VC-PAB-linked ADC from administration to payload release is a multi-step process orchestrated by cellular machinery. The process ensures that the cytotoxic agent is unleashed predominantly within the target cancer cell.

1.1. Internalization and Lysosomal Trafficking

The process begins when the ADC binds to a specific antigen on the surface of a cancer cell.[3] This binding event triggers receptor-mediated endocytosis, where the ADC-antigen complex is enveloped by the cell membrane and internalized into an early endosome.[3] The endosome then matures and traffics through the endo-lysosomal pathway, a journey that involves a progressive drop in internal pH.[3][4] Ultimately, the ADC is delivered to the lysosome, a highly acidic organelle rich in degradative enzymes, including a family of cysteine proteases known as cathepsins.[3][4][5]

The following diagram illustrates this critical intracellular trafficking pathway.

Caption: Intracellular trafficking pathway of an ADC from cell surface binding to lysosomal degradation.

1.2. The Enzymatic Cleavage and Self-Immolation Mechanism

Inside the lysosome, the acidic environment and the presence of active proteases set the stage for payload release. The VC-PAB linker is specifically designed to be a substrate for cathepsin B.[6][7]

The release mechanism proceeds in two key steps:

-

Enzymatic Cleavage: Cathepsin B recognizes and cleaves the peptide bond between the citrulline (Cit) and the para-aminobenzyl (PAB) group.[5] While cathepsin B was initially thought to be the sole enzyme responsible, studies have shown that other lysosomal cathepsins (such as L, S, and F) can also cleave the VC linker, providing redundancy in the release mechanism.[8][9][10]

-

Self-Immolation: The cleavage of the Cit-PAB bond is the trigger for a rapid, spontaneous electronic cascade within the PAB spacer.[11][12] This process, known as 1,6-elimination or self-immolation, results in the fragmentation of the PAB group.[11][12] This fragmentation releases the cytotoxic payload in its unmodified, active form, along with carbon dioxide and a para-aza-quinone methide species.[5]

This two-step process is visualized below.

Caption: The two-stage mechanism of payload release: enzymatic cleavage followed by self-immolation.

Quantitative Analysis of Linker Cleavage

The efficiency and rate of linker cleavage are critical parameters for ADC efficacy. These are often evaluated by comparing the VC linker to other dipeptide sequences. While specific kinetic constants (Km, kcat) can be proprietary, comparative data provides valuable insights into linker performance.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Key Enzymes | Notes |

|---|---|---|---|